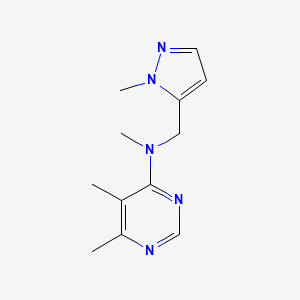

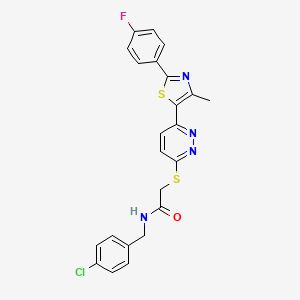

![molecular formula C23H22N4O2 B2555263 N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺 CAS No. 1207038-58-1](/img/structure/B2555263.png)

N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound also contains a methoxy group, a sulfonamide group, and a benzoxazole moiety .

科学研究应用

酶抑制和抗癌活性

一项关于吲唑芳基磺酰胺的合成和构效关系的研究,包括与 N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺 结构相似的化合物,揭示了它们作为人 CCR4 拮抗剂的潜力。发现这些化合物在酶抑制和癌症治疗的潜在治疗应用中具有意义,突出了它们在开发新型抗癌剂中的重要性 (Procopiou 等,2013)。

碳酸酐酶抑制

对聚甲氧基化吡唑啉苯磺酰胺的研究表明,这些化合物对碳酸酐酶同工酶具有显着的抑制活性。该活性表明在碳酸酐酶活性受累的疾病(如青光眼或代谢紊乱)的治疗中具有应用潜力。虽然没有直接提到 N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺,但这项研究提供了对磺酰胺类化合物的更广泛类别及其生物活性的见解 (Kucukoglu 等,2016)。

合成和表征用于治疗应用

另一项研究重点关注喹唑啉衍生物作为潜在利尿剂和降压剂的合成和表征。这些发现强调了苯并噻唑和苯并恶唑磺酰胺在创建具有不同治疗用途的化合物方面的多功能性,进一步支持了在类似背景下研究 N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺 的相关性 (Rahman 等,2014)。

抗疟疾和潜在的 COVID-19 应用

一项理论研究强调了磺酰胺在抗疟疾活性中的潜力以及它们在治疗 COVID-19 中的可能用途。该研究探讨了磺酰胺衍生物的反应性和 ADMET 特性,表明包括 N-[4-(6-甲氧基-1,3-苯并噻唑-2-基)-2-甲基苯基]-3-甲基-2-氧代-2,3-二氢-1,3-苯并恶唑-6-磺酰胺 在内的类似化合物可能在传染病治疗中具有显着的治疗益处 (Fahim & Ismael,2021)。

作用机制

Target of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The specific mode of action of these compounds depends on the target they inhibit. For instance, inhibition of DNA gyrase prevents bacterial DNA replication, while inhibition of peptide deformylase disrupts protein synthesis .

Biochemical Pathways

The biochemical pathways affected by these compounds are those involved in bacterial growth and survival, such as DNA replication, protein synthesis, and cell wall synthesis .

Result of Action

The result of the action of these compounds is the inhibition of bacterial growth, making them potential candidates for the development of new antibacterial drugs .

属性

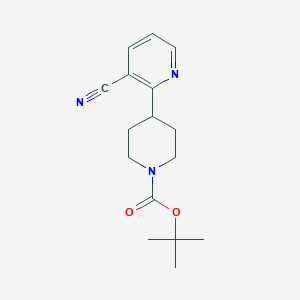

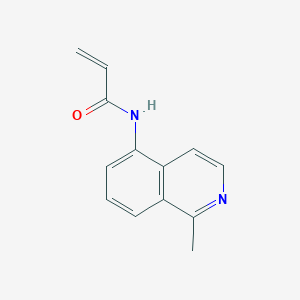

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGIBINYABGRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2555180.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2555184.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555186.png)

![4-acetyl-N-[3-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B2555190.png)

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2555192.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2555196.png)

![2-({[1,1'-Biphenyl]-2-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2555201.png)

![2-(4-bromobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2555203.png)